molecular formula C10H15ClN2O2 B1290073 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride CAS No. 6487-89-4

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

Cat. No. B1290073
CAS RN: 6487-89-4
M. Wt: 230.69 g/mol
InChI Key: NIKKPUQRMWDLJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of acetic acid as a solvent or catalyst. For example, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid . Similarly, the precursor for another compound was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid . These methods suggest that acetic acid is a common reagent in the synthesis of compounds with dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows significant dihedral angles between the aromatic rings and the core structure of the molecules. For instance, in the quinoxaline derivative, the chlorophenyl and dimethoxyphenyl rings make dihedral angles of 78.45° and 35.60°, respectively, with the quinoxaline unit . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride. However, the synthesis of related compounds involves reactions such as condensation and Thia-Michael addition, which are common in the formation of heterocyclic and aromatic compounds . These reactions typically require precise conditions and catalysts to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the papers. However, the determination of the structure of related compounds by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these methods could be used to analyze the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride . Additionally, the docking of a compound into the active site of a bacterial enzyme indicates potential biological activity, which could be relevant for the analysis of the physical and chemical properties of similar compounds .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKKPUQRMWDLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

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